3-(2-chloropyridin-3-yl)-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-(2-chloropyridin-3-yl)-N-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloropyridinyl group, a fluorophenylmethyl group, and an oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloropyridin-3-yl)-N-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chloropyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-fluorobenzylamine to form the amide. The final step involves the cyclization of the amide with an appropriate reagent to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(2-chloropyridin-3-yl)-N-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(2-chloropyridin-3-yl)-N-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-chloropyridin-3-yl)-N-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
PF-06815345: A compound with a similar structure, used as a liver-targeted prodrug.
(+)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane: Used in the treatment of conditions affected by monoamine neurotransmitters.
Uniqueness
3-(2-chloropyridin-3-yl)-N-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring and the presence of both chloropyridinyl and fluorophenylmethyl groups make it a versatile compound for various applications .
Properties
Molecular Formula |
C15H10ClFN4O2 |
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Molecular Weight |
332.71 g/mol |
IUPAC Name |
3-(2-chloropyridin-3-yl)-N-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C15H10ClFN4O2/c16-12-11(2-1-7-18-12)13-20-15(23-21-13)14(22)19-8-9-3-5-10(17)6-4-9/h1-7H,8H2,(H,19,22) |
InChI Key |
CJSTUHADEBYVFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=NOC(=N2)C(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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